4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one
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Overview
Description
4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, an azetidine ring, and a piperazine ring
Mechanism of Action
Target of Action
Similar compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium are known to be used as condensing agents in peptide synthesis . This suggests that the compound might interact with carboxylic acids and amines, facilitating their condensation into amides.
Mode of Action
The compound acts as a condensing agent, facilitating the formation of amides from carboxylic acids and amines . It does so by reacting with the carboxylic acid to form an active ester, which is highly reactive and can undergo a nucleophilic attack by an amine .
Result of Action
The primary result of the compound’s action is the formation of amides from carboxylic acids and amines . This reaction is crucial in peptide synthesis, leading to the creation of proteins. The molecular and cellular effects of the compound’s action would therefore be dependent on the specific proteins being synthesized.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of water can affect the compound’s stability and reactivity . Additionally, the pH of the environment might also influence the compound’s efficacy as a condensing agent.
Biochemical Analysis
Biochemical Properties
It has been used as an enantioseparation enhancer in the chiral derivatization-LC analysis of D- and L-amino acids . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in amino acid metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one is not well-defined. It is known to act as a condensing agent in the derivatization of D- and L-amino acids, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known to interact with D- and L-amino acids, suggesting that it may be involved in amino acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with azetidine and piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a specific temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling reagent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
Uniqueness
4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one is unique due to its combination of triazine, azetidine, and piperazine rings, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-20-11-14-10(15-12(16-11)21-2)18-5-8(6-18)17-4-3-13-9(19)7-17/h8H,3-7H2,1-2H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPOKUNWCZDSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CC(C2)N3CCNC(=O)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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